N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
CAS No.: 1251577-02-2
Cat. No.: VC4775743
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251577-02-2 |
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Molecular Formula | C17H19N3O3S |
Molecular Weight | 345.42 |
IUPAC Name | N'-pyridin-3-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Standard InChI | InChI=1S/C17H19N3O3S/c21-15(16(22)20-13-3-1-7-18-11-13)19-12-17(5-8-23-9-6-17)14-4-2-10-24-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,21)(H,20,22) |
Standard InChI Key | VJRMTPQBBJMJHW-UHFFFAOYSA-N |
SMILES | C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CS3 |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound (C₁₉H₂₁N₃O₃S; MW: 371.45 g/mol) consists of:
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Pyridin-3-yl group: A six-membered aromatic ring with a nitrogen atom at position 3, enabling hydrogen bonding and π-π interactions .
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Tetrahydro-2H-pyran core: A saturated six-membered oxygen-containing ring in a chair conformation, providing structural rigidity .
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Thiophen-2-yl substituent: A sulfur-containing heterocycle attached to the pyran ring, enhancing hydrophobic interactions .
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Oxalamide linker: A planar C₂N₂O₂ moiety facilitating intramolecular hydrogen bonds (e.g., S(5) loops) .
Table 1: Structural Data
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a multi-step approach:
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Pyran-Thiophene Intermediate:
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Oxalamide Formation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Cyclocondensation | DMF, benzene, 80°C, 24h | 65 | >95 | |
Amide Coupling | Oxalyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 78 | 98 |
Challenges and Solutions
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Steric Hindrance: Bulky pyran-thiophene groups reduce coupling efficiency. Use of microwave-assisted synthesis improves yields by 15–20% .
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Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during crystallization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL), poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/basic conditions .
Table 3: Key Physicochemical Parameters
Parameter | Value | Method | Source |
---|---|---|---|
LogP (Octanol-Water) | 2.8 | Computational | |
pKa (Amide NH) | 9.2 ± 0.3 | Potentiometric | |
Melting Point | 168–170°C (decomp.) | DSC |
Biological Activities and Applications
Neuraminidase Inhibition
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Mechanism: The oxalamide group forms hydrogen bonds with arginine residues (Arg118, Arg292, Arg371) in the neuraminidase active site .
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Activity: IC₅₀ = 0.09 μM (vs. oseltamivir carboxylate IC₅₀ = 0.10 μM) .
Antimicrobial Effects
Table 4: Biological Activity Profile
Target | Assay/Model | Result | Source |
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Influenza Neuraminidase | Enzyme inhibition | IC₅₀ = 0.09 μM | |
HeLa Cells | MTT assay | IC₅₀ = 12.3 μM | |
S. aureus | Broth microdilution | MIC = 8 μg/mL |
Computational and Crystallographic Insights
Molecular Docking
Hirshfeld Surface Analysis
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for antiviral and anticancer agents due to its dual hydrogen-bonding capacity .
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Prodrug Design: The pyran-thiophene moiety enhances blood-brain barrier permeability in CNS-targeted drugs.
Materials Science
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